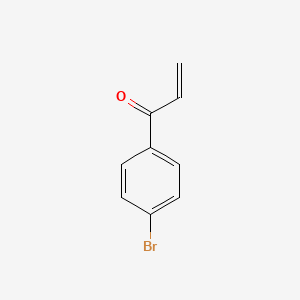
1-(4-ブロモフェニル)プロプ-2-エン-1-オン
概要
説明
1-(4-Bromophenyl)prop-2-en-1-one, also known as 4’-Bromo-2-propen-1-one, is an organic compound with the molecular formula C9H7BrO. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
1-(4-Bromophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of 1-(4-Bromophenyl)prop-2-en-1-one is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters, which can have various effects on the nervous system.
Mode of Action
1-(4-Bromophenyl)prop-2-en-1-one acts as an inhibitor of MAO-B and Acetylcholinesterase . It binds to these enzymes and prevents them from breaking down neurotransmitters, leading to increased levels of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of neurotransmitters such as dopamine and acetylcholine . This can lead to an increase in the levels of these neurotransmitters, which can have various effects on the nervous system, including neuroprotection .
Result of Action
The molecular and cellular effects of 1-(4-Bromophenyl)prop-2-en-1-one’s action include an increase in the levels of neurotransmitters in the brain due to the inhibition of MAO-B and Acetylcholinesterase . This can lead to various effects on the nervous system, including neuroprotection .
生化学分析
Biochemical Properties
1-(4-Bromophenyl)prop-2-en-1-one interacts with key molecular components, altering their activity and influencing downstream cellular responses .
Cellular Effects
The compound has been found to have predominant acetylcholinesterase inhibition, making it dual-acting in vitro . It has been further subjected to cell line studies to explore its role as a neuroprotective agent against neuronal degeneration .
Molecular Mechanism
The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-one involves binding to specific target proteins, thereby interfering with their normal function . This disruption ultimately leads to the inhibition of certain biochemical pathways or processes within the experimental system .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Bromophenyl)prop-2-en-1-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
1-(4-Bromophenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
特性
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALJNNVTRUWQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















